3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

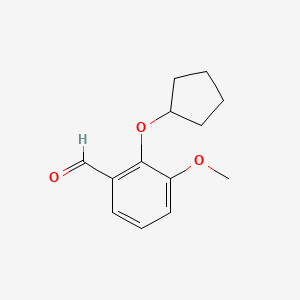

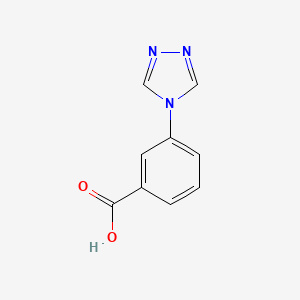

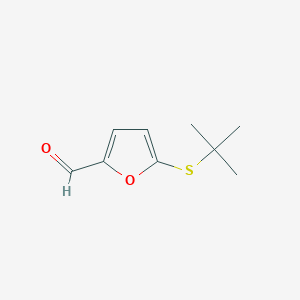

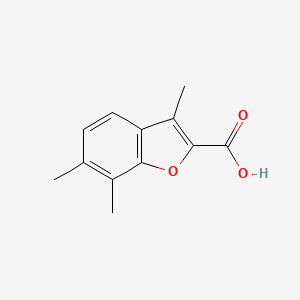

The compound of interest, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride, is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and nitrogen atom in a fused benzene ring system. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been explored through various methods. For instance, the synthesis of 1H-2,3-benzoxazine-1,4(3H)-diones was achieved by reacting phthaloyl chlorides with acetone oxime, which further decomposed to yield N-unsubstituted 1H-2,3-benzoxazine-1,4(3H)-diones . Another approach involved electrochemical radical cascade cyclizations to synthesize sulfonated 4H-3,1-benzoxazines . Additionally, a Cu(OAc)2-catalyzed three-component reaction involving o-aminophenols, acyl chlorides, and 1,2-dichloroethane was used to synthesize 3,4-dihydro-2H-benzo[b][1,4]oxazines . These methods highlight the versatility and creativity in the synthesis of benzoxazine derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a benzene ring fused with an oxazine ring. The oxazine ring contains nitrogen and oxygen atoms, which are crucial for the chemical reactivity of these compounds. The synthesis of dihydro-3,1-benzoxazine derivatives from 1,3-amino alcohols and N-sulfonyl-1,2,3-triazole showcases the incorporation of nitrogen into the ring system . The structural diversity of these compounds is further demonstrated by the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, where the configuration around the double bond was established by X-ray diffraction analysis .

Chemical Reactions Analysis

Benzoxazine derivatives exhibit a range of reactivities. For example, 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride reacts with amines to form sulfonamides while retaining the benzoxazine moiety. Excess amine leads to the opening of the oxazine ring, forming benzamides . This demonstrates the functional group interplay and the potential for ring-opening reactions in benzoxazine chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of sulfonyl chloride groups, as in the case of the compound of interest, suggests reactivity towards nucleophilic substitution reactions. The environmentally benign synthesis of 3,4-dihydro-2H-1,4-benzoxazines under phase transfer catalysis conditions indicates that these compounds can be synthesized under mild conditions, which is advantageous for preserving sensitive functional groups .

科学研究应用

合成与聚合物应用

已经探索了一种合成和评价 1,4-苯并恶嗪衍生物(包括含有磺酸的单体)的新方法,用于直接甲醇燃料电池中的质子交换膜等应用。这些衍生物表现出高质子传导率和低甲醇渗透率,使其适用于燃料电池应用 (Yao 等人,2014)。此外,已经对这些化合物的化学结构和热性能进行了表征,揭示了它们在产生具有高玻璃化转变温度的材料方面的潜力,这有利于热稳定性 (丁文胜,2009)。

抗菌活性

对 1,4-苯并恶嗪类似物的抗菌性能的研究表明,某些合成的化合物对各种细菌菌株具有显着的活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Kadian 等人,2012)。

多样的化学应用

1,4-苯并恶嗪衍生物的多功能性延伸到通过铃木-宫浦交叉偶联等方法合成多种化学库,提供了从材料科学到药理学的广泛应用 (Yu 等人,2013)。此外,这些化合物已被用于合成具有高机械强度和热稳定性的聚苯并恶嗪膜,表明它们在高性能材料应用中的潜力 (Liu 等人,2010)。

其他应用

进一步的应用包括将苯并恶嗪化合物用作阳离子的配体、发光材料和贵金属离子的还原剂,证明了该化合物除了传统聚合物化学之外在各个领域的潜力 (Wattanathana 等人,2017)。

安全和危害

The safety information for this compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

未来方向

The future directions for this compound are likely to involve further exploration of its potential applications in organic synthesis and pharmacology . The development of efficient synthetic strategies towards 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives is a promising area of research .

属性

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTCULUUVYBAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409422 |

Source

|

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31794-45-3 |

Source

|

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

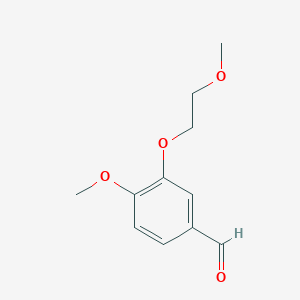

![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)